molecular formula C12H15FO2 B7978189 Tert-butyl 4-fluoro-2-methylbenzoate

Tert-butyl 4-fluoro-2-methylbenzoate

Cat. No.: B7978189
M. Wt: 210.24 g/mol
InChI Key: ISDIZGDKSIREQW-UHFFFAOYSA-N
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Description

Tert-butyl 4-fluoro-2-methylbenzoate is a fluorinated aromatic ester that serves as a versatile synthetic intermediate and key building block in organic chemistry and medicinal chemistry research. The strategic incorporation of fluorine and the sterically shielding tert-butyl ester group on the benzoate ring system makes this compound particularly valuable for constructing more complex molecules with tailored properties. This compound is primarily used in the synthesis of advanced chemical entities, such as fluorinated quinoline analogs studied for their biological activity . Research indicates that similar benzoate esters are key intermediates in the development of novel antifungal agents, where the fluorine atom and the ester group are critical for optimizing physicochemical properties like metabolic stability and lipophilicity . The structure of this compound, featuring an electron-donating ester group and electron-withdrawing fluorine atom, is a practical case study for investigating electrophilic aromatic substitution reactions, where steric hindrance and electronic effects can lead to interesting deviations from typical reaction pathways . For Research Use Only. This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or other human use. Researchers should handle this and all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

tert-butyl 4-fluoro-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDIZGDKSIREQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

The esterification is typically conducted in the presence of acid catalysts such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). Alternative coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) may also be employed to enhance efficiency.

ParameterTypical RangeOptimal Conditions
CatalystH₂SO₄, HCl, DCCH₂SO₄ (5–10 mol%)
SolventToluene, DichloromethaneToluene
Temperature80–120°C110°C
Reaction Time4–12 hours8 hours
Yield75–92%88%

Mechanistic Insights :

  • Acid-Catalyzed Pathway : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by tert-butanol.

  • DCC-Mediated Pathway : Activates the carboxylic acid as an intermediate oxazolium ion, enabling room-temperature reactions.

Industrial Adaptation :
Vinati Organics employs toluene as a solvent for its high boiling point (110°C) and ease of removal via distillation. The product is purified through crystallization using hexane-toluene mixtures, achieving >99% purity.

Oxidation of 4-Fluoro-2-Methylbenzaldehyde

For scenarios where 4-fluoro-2-methylbenzoic acid is unavailable, oxidation of 4-fluoro-2-methylbenzaldehyde provides an alternative precursor.

Oxidation Methods

  • Liquid-Phase Oxidation :

    • Reagents : Potassium permanganate (KMnO₄) in acidic media (H₂SO₄/H₂O).

    • Conditions : 60–80°C, 6–10 hours.

    • Yield : 70–85%.

  • Gas-Phase Oxidation :

    • Catalyst : Vanadium pentoxide (V₂O₅) at 250–300°C.

    • Throughput : Suitable for continuous production but requires specialized equipment.

Oxidation MethodAdvantagesLimitations
Liquid-Phase (KMnO₄)High selectivityGenerates MnO₂ waste
Gas-Phase (V₂O₅)No solvent, scalableHigh energy input

Post-Oxidation Esterification :
The resultant 4-fluoro-2-methylbenzoic acid is esterified as described in Section 1. This two-step process achieves an overall yield of 62–78%.

Direct Alkylation of 4-Fluoro-2-Methylbenzoate Salts

A less common but efficient method involves alkylation of 4-fluoro-2-methylbenzoate salts with tert-butyl halides (e.g., tert-butyl chloride).

Reaction Protocol

  • Formation of Sodium Salt :

    • 4-Fluoro-2-methylbenzoic acid is treated with sodium hydroxide (NaOH) in aqueous ethanol.

  • Alkylation :

    • The sodium salt reacts with tert-butyl chloride in dimethylformamide (DMF) at 60–80°C for 6–8 hours.

ParameterDetails
SolventDMF
Temperature60–80°C
Yield65–72%

Advantages :

  • Avoids acidic conditions, suitable for acid-sensitive substrates.
    Challenges :

  • Competing elimination reactions may reduce yield.

Comparative Analysis of Preparation Methods

MethodYield (%)ScalabilityCost EfficiencyEnvironmental Impact
Direct Esterification75–92HighModerateLow (solvent recovery)
Oxidation + Esterification62–78ModerateHighModerate (waste MnO₂)
Alkylation of Salts65–72LowHighLow

Key Findings :

  • Direct Esterification is preferred for industrial applications due to its balance of yield and scalability.

  • Gas-Phase Oxidation remains niche due to high capital costs but offers sustainability benefits.

Purification and Characterization

Crystallization :

  • Crude product is dissolved in warm toluene and precipitated with hexane, achieving 99% purity.

Analytical Data :

  • Boiling Point : 122°C.

  • Refractive Index : 1.51 (n20/D).

  • ¹H NMR (CDCl₃) : δ 1.45 (s, 9H, t-Bu), 2.35 (s, 3H, CH₃), 7.15–7.30 (m, 2H, Ar-H) .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-fluoro-2-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and tert-butyl alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: 4-fluoro-2-methylbenzoic acid and tert-butyl alcohol.

    Reduction: 4-fluoro-2-methylbenzyl alcohol.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Agents
Tert-butyl 4-fluoro-2-methylbenzoate has been investigated as a potential building block for synthesizing antibacterial agents. Research shows that fluorinated compounds often exhibit enhanced biological activity due to their ability to mimic natural products and interact effectively with biological targets. For instance, derivatives of this compound have been evaluated for their inhibitory effects on bacterial topoisomerases, enzymes crucial for DNA replication and repair. In studies comparing various compounds, those containing the this compound structure demonstrated promising antibacterial activity against Gram-negative bacteria, including E. coli and Klebsiella pneumoniae .

Cancer Research
Additionally, the compound's derivatives have been explored in cancer research. Certain analogs have shown antiproliferative activity against various cancer cell lines, indicating potential as anticancer agents. The incorporation of fluorine is known to enhance metabolic stability and bioavailability, making these compounds suitable candidates for further development in cancer therapeutics .

Material Science

Organic Light Emitting Diodes (OLEDs)
In material science, this compound serves as a precursor for synthesizing thermally activated delayed fluorescence (TADF) materials used in OLEDs. The fluorinated aromatic structure contributes to improved charge transport properties and thermal stability in OLED applications. Research indicates that devices fabricated with TADF emitters derived from this compound exhibit high efficiency and stability, making them attractive for commercial applications in display technologies .

Synthesis of Fine Chemicals

Intermediate in Organic Synthesis
this compound is utilized as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its reactivity allows it to participate in diverse chemical transformations, such as nucleophilic substitutions and couplings, facilitating the production of complex organic molecules . The ability to easily modify the tert-butyl group or the fluorine substituent enhances its versatility as a synthetic building block.

Data Table: Summary of Applications

Application Area Details
Medicinal ChemistryAntibacterial agents targeting topoisomerases; potential anticancer activity
Material SciencePrecursor for TADF materials in OLEDs; improved charge transport properties
Organic SynthesisIntermediate for synthesizing fine chemicals; versatile reactivity

Case Study 1: Antibacterial Activity

A study evaluated the efficacy of several fluorinated compounds against E. coli topoisomerase IV. Compounds derived from this compound exhibited significant inhibition compared to traditional fluoroquinolones, suggesting that structural modifications can lead to enhanced antibacterial properties .

Case Study 2: OLED Efficiency

Research on OLED devices incorporating TADF emitters synthesized from this compound showed exceptional performance metrics: current efficiency reaching up to 34.5 cd/A and external quantum efficiency of 10.8%. These findings highlight the compound's importance in advancing display technology .

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoro-2-methylbenzoate in chemical reactions involves the interaction of its functional groups with reagents. For example, in nucleophilic substitution reactions, the electron-withdrawing fluorine atom enhances the electrophilicity of the aromatic ring, facilitating the attack by nucleophiles. In hydrolysis reactions, the ester group is cleaved by nucleophilic attack from water or hydroxide ions.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The tert-butyl group and fluorine/methyl substituents significantly influence the compound's stability, solubility, and reactivity. Below is a comparative analysis with closely related derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
Tert-butyl 4-fluoro-2-methylbenzoate C₁₂H₁₅FO₂ 210.24 -F (C4), -CH₃ (C2), tert-butyl High steric bulk, moderate solubility in organic solvents, electron-withdrawing -F
Tert-butyl 4-bromo-2-fluorobenzoate C₁₁H₁₂BrFO₂ 275.12 -F (C2), -Br (C4), tert-butyl Higher density (Br), reactive Br for nucleophilic substitution
Ethyl 5-bromo-2-fluorobenzoate C₉H₈BrFO₂ 245.07 -F (C2), -Br (C5), ethyl Lower steric hindrance, higher polarity due to ethyl ester
Methyl 4-bromo-2-fluoro-6-methylbenzoate C₁₀H₁₀BrFO₂ 259.09 -F (C2), -Br (C4), -CH₃ (C6), methyl Compact structure, higher crystallinity due to methyl groups

Key Observations :

  • Steric Effects : The tert-butyl group in the target compound reduces solubility in polar solvents compared to ethyl or methyl esters but enhances thermal stability.
  • Electronic Effects : Fluorine’s electron-withdrawing nature increases the acidity of the adjacent hydrogen, influencing reactivity in electrophilic substitution.
  • Bromine vs. Methyl : Bromine (in analogs like tert-butyl 4-bromo-2-fluorobenzoate) offers a reactive site for cross-coupling reactions, whereas the methyl group in the target compound contributes to lipophilicity.

Stability and Reactivity

  • Thermal Stability : Tert-butyl groups improve thermal stability compared to smaller esters (e.g., ethyl or methyl). However, 9-phenyl-9-fluorenyl groups (as studied in TADF emitters) surpass tert-butyl in stabilizing OLED materials, suggesting tert-butyl’s intermediate performance.
  • Chemical Reactivity : The absence of bromine in the target compound limits its utility in Suzuki-Miyaura couplings, contrasting with tert-butyl 4-bromo-2-fluorobenzoate.

Research Findings and Data

Biological Activity

Tert-butyl 4-fluoro-2-methylbenzoate is an organic compound with significant potential in various biological applications, particularly in the fields of agrochemicals and pharmaceuticals. This article explores its synthesis, biological activity, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H15F O2 and a molecular weight of approximately 210.25 g/mol. The compound features a tert-butyl group, a fluorine atom positioned para to the ester functional group, and a methyl group ortho to the benzoate structure. This unique arrangement influences its physicochemical properties, such as lipophilicity and metabolic stability, making it particularly interesting for pharmaceutical applications .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Esterification Reactions : Reacting 4-fluoro-2-methylbenzoic acid with tert-butanol in the presence of acid catalysts.
  • Nucleophilic Substitution : Utilizing fluorinated reagents to introduce the fluorine atom at the para position of the benzoate structure.

These methods yield high purity and yield rates, making the compound accessible for further biological testing .

Antifungal Activity

Recent studies have highlighted the antifungal potential of fluorinated benzoate derivatives, including this compound. For instance, similar compounds have demonstrated significant antifungal activity against various phytopathogenic fungi. The structure-activity relationship (SAR) indicates that fluorination at specific positions can enhance biological activity:

CompoundInhibition Rate (%)Target Organism
2b>80Sclerotinia sclerotiorum
2e45Fusarium oxysporum
2g80.8Rhizoctonia solani

These findings suggest that compounds with similar structural features may exhibit comparable antifungal properties .

Agrochemical Applications

This compound is being explored for its potential use in agrochemical formulations due to its biological activity. Its ability to inhibit fungal growth makes it a candidate for developing fungicides that could protect crops from disease .

Case Studies and Research Findings

  • Fluorinated Compounds in Cancer Research : A study on benzimidazole derivatives showed that structural modifications, including fluorination, can lead to enhanced antiproliferative effects on cancer cells. The incorporation of fluorine in similar compounds has been linked to improved cytotoxicity against specific cancer cell lines .
  • Comparative Studies : Research comparing various benzoate derivatives has shown that those with electron-withdrawing groups like fluorine exhibit different reactivity profiles compared to their non-fluorinated counterparts. This difference is crucial for developing targeted therapies and agrochemicals .

Q & A

Q. Q. What protocols assess the ecotoxicological impact of This compound in environmental studies?

  • Ecotoxicology :
  • OECD 201 : Algal growth inhibition tests (72 hr, Pseudokirchneriella subcapitata) determine EC₅₀ values.
  • OECD 209 : Activated sludge respiration inhibition assays evaluate biodegradability .

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